molecular formula C20H30N4O6 B8115964 Boc-HyNic-PEG3-Propargyl

Boc-HyNic-PEG3-Propargyl

Cat. No.: B8115964
M. Wt: 422.5 g/mol
InChI Key: RKRWLSVDJWAUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-HyNic-PEG3-Propargyl is a functionalized polyethylene glycol derivative. It features a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The HyNic hydrazine moiety easily conjugates with aldehyde and ketone groups to form a reversible hydrazone linker, making it an ideal tool for carbonyl labeling. The polyethylene glycol spacer increases the solubility of the resulting complex in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-HyNic-PEG3-Propargyl involves several steps:

    Protection of Hydrazine: The hydrazine group is protected using a tert-butyloxycarbonyl (Boc) group.

    PEGylation: The protected hydrazine is then reacted with polyethylene glycol (PEG) to form Boc-HyNic-PEG.

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. The reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-HyNic-PEG3-Propargyl undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boc-HyNic-PEG3-Propargyl has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation to link biomolecules such as proteins and peptides.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of Boc-HyNic-PEG3-Propargyl involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-HyNic-PEG3-Propargyl is unique due to its combination of a propargyl group and a HyNic hydrazine moiety, which allows for versatile chemical reactions and bioconjugation applications. The PEG spacer enhances solubility and biocompatibility, making it suitable for a wide range of applications .

Properties

IUPAC Name

tert-butyl N-[[5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O6/c1-5-9-27-11-13-29-14-12-28-10-8-21-18(25)16-6-7-17(22-15-16)23-24-19(26)30-20(2,3)4/h1,6-7,15H,8-14H2,2-4H3,(H,21,25)(H,22,23)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRWLSVDJWAUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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